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This technical guide provides an in-depth exploration of the mechanisms of action for
Eudragit® polymers in controlling drug release. It details the chemical properties of different
Eudragit® grades, their corresponding release mechanisms, quantitative data, and the
experimental protocols used for their evaluation.

Introduction to Eudragit® Polymers

Eudragit® polymers are a versatile family of synthetic polymethacrylates widely used as
functional excipients in pharmaceutical formulations.[1] These copolymers, derived from acrylic
and methacrylic acid esters, are instrumental in developing advanced oral solid dosage forms.
[2] Their primary applications include taste masking, moisture protection, and, most
significantly, the controlled and targeted release of active pharmaceutical ingredients (APIs).[1]

[3]

The functionality of each Eudragit® polymer is determined by the specific functional groups
within its structure, which dictates its solubility and permeability characteristics in the varying
pH environments of the gastrointestinal (Gl) tract.[2] This allows for the design of drug delivery
systems with immediate, delayed (enteric), or sustained release profiles.[4] Eudragit® polymers
can be broadly classified into three main categories based on their mechanism of action:

o pH-Dependent Soluble Polymers (Anionic & Cationic): These polymers dissolve at specific
pH values, enabling targeted drug release in different segments of the Gl tract, such as the
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stomach, duodenum, or colon.[3]

o pH-Independent Permeable Polymers (Neutral): These polymers are insoluble throughout
the Gl tract but allow for drug release via diffusion at a controlled rate.[5]

pH-Dependent Eudragit®: Mechanism of Targeted

Release
Anionic Copolymers (Enteric and Colonic Release)

Anionic Eudragit® polymers contain carboxylic acid functional groups that drive their pH-
dependent solubility.[3] These polymers are designed to protect acid-labile drugs from the
harsh environment of the stomach and to prevent gastric irritation from certain APIs.[6]

Mechanism of Action: In the highly acidic environment of the stomach (pH 1-3), the carboxylic
acid groups remain protonated (unionized), rendering the polymer insoluble and keeping the
dosage form intact. As the dosage form transitions to the higher pH of the small intestine (pH >
5.5), the carboxylic groups deionize, forming carboxylate salts (-COO~).[3][7] The resulting
electrostatic repulsion between the charged groups causes the polymer chains to hydrate,
swell, and ultimately dissolve, releasing the encapsulated drug.[8] The specific pH at which
dissolution occurs is determined by the ratio of free carboxyl groups to ester groups in the
polymer backbone.[9]

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://csfarmacie.cz/pdfs/csf/2019/05/01.pdf
https://healthcare.evonik.com/en/drugdelivery/oral-drug-delivery/oral-excipients/eudragit-portfolio/sustained-release
https://csfarmacie.cz/pdfs/csf/2019/05/01.pdf
https://nanomicronspheres.com/eudragit-coated-particle/
https://csfarmacie.cz/pdfs/csf/2019/05/01.pdf
https://chemistry.mdma.ch/hiveboard/picproxie_docs/000494861-xx4_1c_Enteric_Coatings_pH_control_with_EUDRAGIT.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8471576/
https://www.scribd.com/document/453029245/Evonik-Eudragit-L-100-and-Eudragit-S-100-Specification-Sheet-1-pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Stomach (pH 1-3) h

Intact Coated Tablet

Coating protects API

Anionic Polymer
(-COOH, Unionized) Gl Transit
Insoluble

\ 4
d Intestine (pH > 5.5) h

Polymer lonizes
(-COO~, Soluble)

Coating Dissolves

API| Release
. J

Click to download full resolution via product page

Caption: Mechanism of pH-dependent dissolution for anionic Eudragit® polymers.

Cationic Copolymers (Gastric Release)
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Cationic Eudragit® polymers are characterized by the presence of dimethylaminoethyl
methacrylate groups, which confer solubility in acidic environments.[2][8]

Mechanism of Action: At a gastric pH of up to 5.0, the tertiary amine functional groups become
protonated, acquiring a positive charge.[2][8] This charge leads to the hydration and rapid
dissolution of the polymer, facilitating immediate or taste-masked drug release in the stomach.
[8] Once in the higher pH environment of the intestines, these groups are deprotonated, and
the polymer becomes insoluble.[3]
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Caption: Mechanism of pH-dependent dissolution for cationic Eudragit® E polymers.
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Quantitative Properties of pH-Dependent Eudragit®
Polymers

The precise control over drug release is achieved by selecting a polymer grade with a
dissolution profile matching the target region of the Gl tract.

Table 1: Summary of pH-Dependent Eudragit® Copolymers
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| Eudragit® FS 30 D | Poly(methyl acrylate-co-methyl methacrylate-co-methacrylic acid) 7:3:1 |
Carboxylic Acid | > 7.0 | Colon | Colon-targeted delivery.[3][8] |

pH-Independent Eudragit®: Mechanism of

Sustained Release
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This class of polymers is insoluble in aqueous media across the physiological pH range. Drug
release is controlled by diffusion through a swollen polymer matrix or a water-insoluble film
coating.[3] These polymers are ideal for formulating sustained-release dosage forms that
provide prolonged therapeutic effect and improved patient compliance.[5]

Mechanism of Action: The release mechanism is governed by the permeability of the polymer.
[5] Eudragit® RL and RS grades contain quaternary ammonium groups which are present as
salts.[3] These ionic groups promote the influx of water, causing the polymer to swell and
creating a porous network through which the dissolved drug can diffuse.[3] The release rate
can be precisely modulated by adjusting the ratio of highly permeable (RL) to low permeability
(RS) polymers.[5] Eudragit® NE and NM grades are neutral polymers with esterified carboxylic
groups, resulting in low permeability and drug release controlled purely by diffusion through the
polymer film.[3][12]
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Caption: Mechanism of diffusion-controlled sustained release for pH-independent Eudragit®
polymers.

Quantitative Properties of pH-Independent
Eudragit® Polymers
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The permeability of these polymers is the key parameter for controlling the drug release rate

over time.

Table 2: Summary of pH-Independent Eudragit® Copolymers
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Grade Group y Mechanism

n s

Poly(ethyl

acrylate-co-

methyl Time-

methacrylat controlled,
Eudragit® e-co- Quaternary . . . sustained

. ) High Diffusion

RL (PO/100) trimethylam Ammonium release

monioethyl coatings.[3]

methacrylat [5]

e chloride)

1:2:0.2

Poly(ethyl

acrylate-co-

methyl

methacrylate- Sustained
Eudragit® RS  co- Quaternary o release, often

] ] Low Diffusion .

(PO/100) trimethylamm  Ammonium combined

onioethyl
methacrylate
chloride)
1:2:0.1

with RL.[3][5]

| Eudragit® NE/NM 30 D | Poly(ethyl acrylate-co-methyl methacrylate) 2:1 | Neutral Ester | Low

| Diffusion | Flexible, sustained-release coatings and matrices.[3][12] |

Experimental Protocols for Characterization

Evaluating the performance of Eudragit®-based formulations requires standardized in vitro

testing that simulates physiological conditions.
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Protocol: In Vitro Dissolution for Enteric-Coated
Formulations

This method assesses the acid resistance and subsequent drug release of pH-dependent
anionic polymer coatings.

o Apparatus: USP Apparatus 2 (Paddle) at 50-100 RPM or USP Apparatus 1 (Basket) at 50-
100 RPM.

¢ Acid Stage (Stomach Simulation):

[¢]

Medium: 750-900 mL of 0.1 N Hydrochloric Acid (HCI), pH 1.2.

Duration: 2 hours.

[¢]

o

Procedure: Place the dosage form in the acid medium. Withdraw samples at specified
intervals (e.g., 60 and 120 minutes).

o

Acceptance Criteria: Typically, less than 10% of the drug should be released during this
stage.

o Buffer Stage (Intestinal Simulation):

o Medium: Adjust the pH of the dissolution medium by adding a pre-calculated amount of a
phosphate buffer concentrate to achieve the target pH (e.g., pH 6.8 for Eudragit® L or pH
7.4 for Eudragit® S). The final volume is typically 1000 mL.[11]

o Duration: 4-8 hours, or until complete drug release.

o Procedure: Continue the dissolution test, withdrawing samples at frequent intervals (e.g.,
15, 30, 45, 60 minutes, and then hourly). Replace the withdrawn volume with fresh, pre-
warmed medium.

e Analysis: Analyze the collected samples for drug content using a validated analytical method,
such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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Protocol: Release Kinetics from Sustained-Release
Matrix Tablets

This method characterizes the rate and mechanism of drug release from pH-independent

polymer matrices.
o Apparatus: USP Apparatus 2 (Paddle) at 50-100 RPM.

o Dissolution Medium: 900 mL of a physiologically relevant buffer (e.g., pH 6.8 or 7.4
phosphate buffer) to ensure sink conditions.

e Duration: 12 to 24 hours.[11]

o Procedure: Place the matrix tablet in the dissolution medium. Withdraw samples at regular,
extended intervals (e.g., 1, 2, 4, 6, 8, 12, 18, 24 hours).

e Analysis: Quantify the drug concentration in each sample via UV-Vis or HPLC.

o Data Modeling: Plot the cumulative percentage of drug released versus time. Fit the release
data to mathematical models to elucidate the release mechanism:

o Zero-Order Model: Indicates drug release is constant over time, independent of
concentration.

o Higuchi Model: A plot of cumulative drug release vs. the square root of time. Linearity
suggests the release is governed by Fickian diffusion.[13]

o Korsmeyer-Peppas Model: Used to analyze release from polymeric systems when the
mechanism is not well known or when more than one mechanism is involved.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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